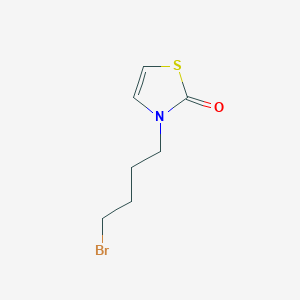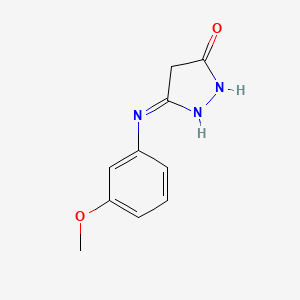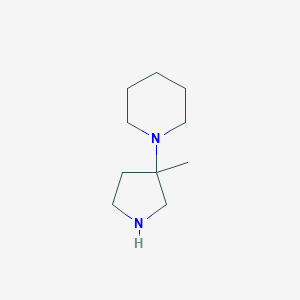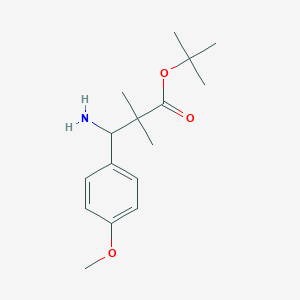
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a bromobutyl group attached to the thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-aminothiazoline with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding thiazolidine.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The bromobutyl group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring is known to interact with proteins and nucleic acids, potentially disrupting cellular processes and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one
- 3-(4-Methylbutyl)-2,3-dihydro-1,3-thiazol-2-one
- 3-(4-Hydroxybutyl)-2,3-dihydro-1,3-thiazol-2-one
Uniqueness
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the bromobutyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its binding affinity to biological targets.
属性
分子式 |
C7H10BrNOS |
|---|---|
分子量 |
236.13 g/mol |
IUPAC 名称 |
3-(4-bromobutyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C7H10BrNOS/c8-3-1-2-4-9-5-6-11-7(9)10/h5-6H,1-4H2 |
InChI 键 |
YOMNLOZKJJNRMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=O)N1CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)


![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)

![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)

amine](/img/structure/B13199711.png)

![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
